molecular formula C18H17ClN4O3 B2383271 1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 895644-00-5

1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2383271
CAS No.: 895644-00-5
M. Wt: 372.81
InChI Key: JXBBUDHCNCDMRW-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and one nitrogen in the ring. The triazole ring is substituted with a 4-chlorophenyl group, a 3,4-dimethoxyphenyl group, and a carboxamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition . The 4-chlorophenyl and 3,4-dimethoxyphenyl groups could be introduced through appropriate precursors .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring and the various substituents. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring and the various substituents. The 1,2,3-triazole ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the 1,2,3-triazole ring could influence its polarity, solubility, and stability .

Scientific Research Applications

Pharmacological Properties

Triazole derivatives, including compounds similar to 1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have demonstrated valuable pharmacological properties. Specifically, they possess anti-convulsive activity, making them potentially useful for the treatment of epilepsy and conditions of tension and agitation (Shelton, 1981).

Chemical Synthesis and Characterization

The synthesis and characterization of related triazole compounds have been extensively studied. For instance, 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione was synthesized through a hetero-cyclization reaction and characterized using various spectroscopic methods, providing insights into the structural properties of such compounds (Yeo, Azizan, Tiekink, 2019).

Potential Antitumor Activity

Another research area is the antitumor potential of imidazotetrazine derivatives, which are structurally similar to the triazole . These compounds have shown curative activity against certain types of leukemia, suggesting the possibility of anticancer applications for related triazole derivatives (Stevens et al., 1984).

Future Directions

Future research could focus on studying the biological activities of this compound, optimizing its synthesis, and investigating its mechanism of action. Additionally, the structure of the compound could be modified to improve its properties or to create new compounds with potential biological activities .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3/c1-11-17(21-22-23(11)14-7-4-12(19)5-8-14)18(24)20-13-6-9-15(25-2)16(10-13)26-3/h4-10H,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBBUDHCNCDMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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